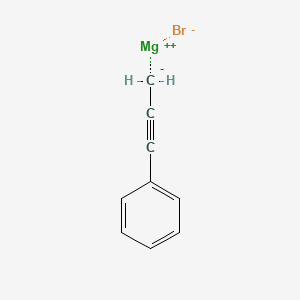

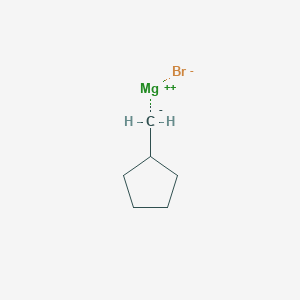

3-Phenylprop-2-yn-1-ylmagnesium bromide, 0.50 M in THF

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

As an electrophilic reagent, 3-Phenylprop-2-yn-1-ylmagnesium bromide can undergo addition reactions with carbonyl compounds such as aldehydes, ketones, esters, and CO2 . The reaction typically results in a mixture of alkynyl and allyl addition products, with lower temperatures favoring the formation of the alkynyl addition product .科学研究应用

ZnBr2/Oxone-Mediated ipso-Cyclization

In a study, a selective synthetic strategy towards 1-azaspiro [4.5]deca-3,6,9-trien-8-ones from N-tosyl-N- (prop-2-yn-1-yl)aniline was developed . The transformation proceeds smoothly in a mixed solvent including acetonitrile and water when ZnBr2 and Oxone are employed . This shows the potential of 3-Phenylprop-2-yn-1-ylmagnesium bromide in the synthesis of complex organic compounds .

Copper-Catalyzed Synthesis of Aryldiazo Sulfones

The compound is also used in the copper-catalyzed synthesis of aryldiazo sulfones . This process involves the use of 3-Phenylprop-2-yn-1-ylmagnesium bromide as a key reagent .

Intramolecular [4+2]-Cycloaddition

Another application of 3-Phenylprop-2-yn-1-ylmagnesium bromide is in the intramolecular cyclization of [3- (4-bromo (or methyl)phenylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides . The presence of a bromine atom or methyl group in the para position of the aromatic ring inhibits the process .

作用机制

Target of Action

3-Phenylprop-2-yn-1-ylmagnesium bromide is a Grignard reagent, which is a class of organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms present in various organic substrates .

Mode of Action

The compound, being a Grignard reagent, acts as a nucleophile and attacks the electrophilic carbon atom in the substrate . This leads to the formation of a new carbon-carbon bond, thereby expanding the carbon skeleton of the substrate .

Biochemical Pathways

Grignard reagents are known to be involved in various synthetic transformations, including the formation of alcohols, aldehydes, ketones, and carboxylic acids .

Result of Action

The primary result of the action of 3-Phenylprop-2-yn-1-ylmagnesium bromide is the formation of new carbon-carbon bonds in organic substrates . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the substrate .

Action Environment

The action of 3-Phenylprop-2-yn-1-ylmagnesium bromide, like other Grignard reagents, is highly sensitive to the environment . It is typically used in anhydrous conditions, as it reacts vigorously with water to form hydrocarbons and magnesium hydroxide . The reaction is also sensitive to oxygen and carbon dioxide in the air .

属性

IUPAC Name |

magnesium;prop-1-ynylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLAJCPDJBGHPT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C#CC1=CC=CC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylprop-2-yn-1-ylmagnesium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)

![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)

![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)